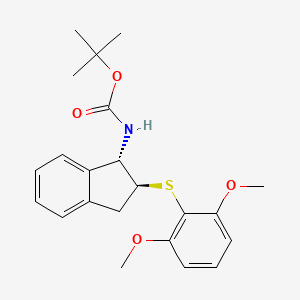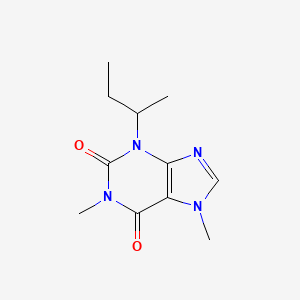
3-Butan-2-yl-1,7-dimethylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butan-2-yl-1,7-dimethylpurine-2,6-dione is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butan-2-yl-1,7-dimethylpurine-2,6-dione typically involves the alkylation of 1,7-dimethylxanthine with butan-2-yl halides under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the alkylation process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic principles as the laboratory synthesis but is optimized for large-scale production with enhanced safety and efficiency measures.
化学反応の分析
Types of Reactions
3-Butan-2-yl-1,7-dimethylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various alkylated derivatives.
科学的研究の応用
3-Butan-2-yl-1,7-dimethylpurine-2,6-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 3-Butan-2-yl-1,7-dimethylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including anti-inflammatory and analgesic actions .
類似化合物との比較
Similar Compounds
1,3-Dimethylxanthine (Theophylline): A well-known purine derivative with bronchodilator effects.
Caffeine: Another purine derivative with stimulant properties.
Adenine: A purine base found in DNA and RNA.
Uniqueness
3-Butan-2-yl-1,7-dimethylpurine-2,6-dione is unique due to its specific alkylation pattern, which imparts distinct chemical and biological properties. Unlike theophylline and caffeine, this compound has a butan-2-yl group, which can influence its solubility, reactivity, and interaction with biological targets.
特性
CAS番号 |
7464-83-7 |
|---|---|
分子式 |
C11H16N4O2 |
分子量 |
236.27 g/mol |
IUPAC名 |
3-butan-2-yl-1,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H16N4O2/c1-5-7(2)15-9-8(13(3)6-12-9)10(16)14(4)11(15)17/h6-7H,5H2,1-4H3 |
InChIキー |
NPKZTHRFJIINOL-UHFFFAOYSA-N |
正規SMILES |
CCC(C)N1C2=C(C(=O)N(C1=O)C)N(C=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


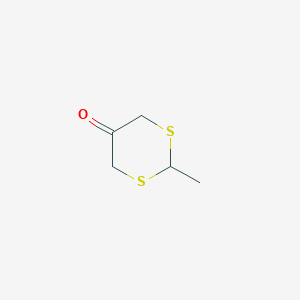
![(4Z)-2-Ethoxy-4-{[4-hydroxy-2-methyl-5-(propan-2-yl)anilino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14006419.png)
![Pyrido[2,3-d]pyrimidine-6-carboxylicacid, 3,4,5,8-tetrahydro-2-(methylthio)-4,5-dioxo-](/img/structure/B14006425.png)
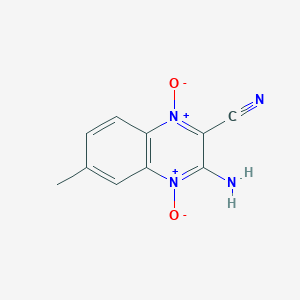
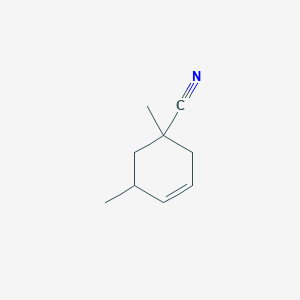
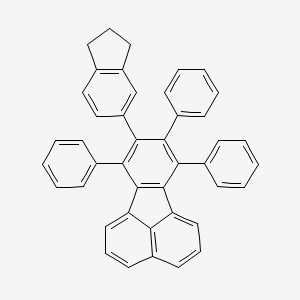
amino}benzoyl)amino]pentanedioic acid](/img/structure/B14006442.png)
![1-(4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl)-3-phenylurea](/img/structure/B14006453.png)
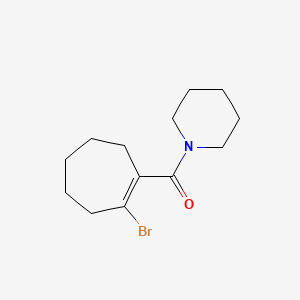
![2-[Bis(2-chloroethyl)aminomethyl]-4-bromo-phenol](/img/structure/B14006459.png)
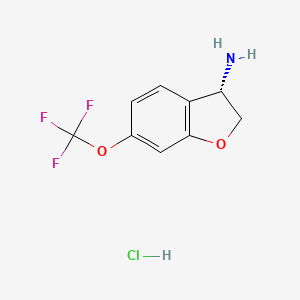
![5,5-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6(5H)-one](/img/structure/B14006468.png)
